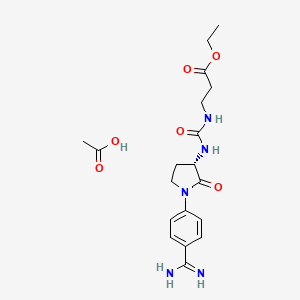

Orbofiban acetate

Übersicht

Beschreibung

Orbofiban acetate is a small molecule drug that acts as an antagonist to the platelet glycoprotein IIb/IIIa receptor. This compound effectively inhibits platelet aggregation when administered orally. It was initially developed by Pfizer Inc. for the treatment of cardiovascular diseases, particularly for conditions such as unstable angina and myocardial infarction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of orbofiban acetate involves several key steps. One of the synthetic routes includes the condensation of a substituted benzamidine with beta-alanine ethyl ester and carbonyl diimidazole in pyridine to yield a substituted urea. This intermediate is then treated with hydroxylamine hydrochloride and triethylamine in ethyl acetate to afford the N-hydroxybenzamidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, amidation, and purification processes to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Receptor Binding Mechanism

Orbofiban acetate binds reversibly to the αIIbβ3 integrin through a dual coordination mechanism:

-

Arg-mimetic interaction : The compound's basic nitrogen forms hydrogen bonds with αIIb subunit residue Asp-224 .

-

Metal ion coordination : Its carboxyl group coordinates the Mg²⁺ or Mn²⁺ ion in the β3 subunit's metal ion–dependent adhesion site (MIDAS) .

This interaction prevents conformational changes in the receptor (e.g., headpiece extension or β1-α1 loop movement), stabilizing it in a closed, inactive state .

Key Structural Features

Crystallography studies show that orbofiban does not induce significant β3 hybrid domain swing or βI domain remodeling, unlike RGD-based antagonists (e.g., eptifibatide) .

Inhibition of Platelet Aggregation

-

Ex vivo studies : Orbofiban reduces ADP-induced platelet aggregation to 3% of baseline at 6 hours post-administration .

-

Dose dependency : Inhibition correlates with plasma concentration (peak effect at 2–6 hours) .

Selectivity

Pharmacokinetic Interactions

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 28% | |

| Half-life (t<sub>1/2</sub>) | 18 hours | |

| Plasma protein binding | >90% |

Orbofiban's prolonged half-life allows sustained receptor occupancy but increases bleeding risk in genetic subpopulations (e.g., GNB3 T allele carriers) .

Comparative Analysis With Other GPIIb/IIIa Antagonists

| Agent | MIDAS Coordination | Conformational Priming | Bleeding Risk |

|---|---|---|---|

| Orbofiban | Indirect (via W2) | Moderate | High |

| Eptifibatide | Direct | High | Moderate |

| Tirofiban | Direct | High | Moderate |

| Roxifiban | Direct | Low | Low |

Orbofiban’s indirect water-mediated MIDAS interaction reduces receptor priming compared to eptifibatide but increases off-target effects .

Clinical Implications of Chemical Interactions

-

Thrombocytopenia risk : Orbofiban induces mild thrombocytopenia (2–4% incidence) due to autoantibody formation against αIIbβ3 .

-

Drug-receptor kinetics : Slow dissociation (t<sub>1/2</sub> ≈ 18 hours) prolongs antiplatelet activity but complicates reversal .

Limitations in Research Data

-

No published X-ray crystallography structures of orbofiban-αIIbβ3 complexes exist, unlike tirofiban or eptifibatide .

-

In vitro assays oversimplify shear stress conditions affecting platelet adhesion .

This compound’s chemical interactions exemplify the trade-offs in GPIIb/IIIa antagonist design: moderate receptor affinity and conformational effects improve safety over earlier agents, but pharmacokinetic properties limit therapeutic utility. Further structural studies are needed to optimize its water-mediated binding mechanism .

Wissenschaftliche Forschungsanwendungen

Orbofibanacetat wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung zur Untersuchung von Glykoprotein-IIb/IIIa-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Plättchenaggregation und die Herz-Kreislauf-Gesundheit.

Medizin: Erforscht auf sein Potenzial zur Behandlung von akuten Koronarsyndromen, darunter instabile Angina und Myokardinfarkt

Industrie: Wird bei der Entwicklung neuer Antithrombozyten-Therapien und Herz-Kreislauf-Medikamente eingesetzt.

Wirkmechanismus

Orbofibanacetat entfaltet seine Wirkung, indem es spezifisch die Bindung von Fibrinogen an den Glykoprotein-IIb/IIIa-Rezeptor auf Blutplättchen hemmt. Diese Hemmung verhindert die Plättchenaggregation und Thrombusbildung, die kritische Prozesse bei der Entstehung von Herz-Kreislauf-Erkrankungen sind. Die beteiligten molekularen Zielstrukturen umfassen den Glykoprotein-IIb/IIIa-Rezeptor, ein Integrin, das auf der Oberfläche von Blutplättchen gefunden wird .

Wirkmechanismus

Orbofiban acetate exerts its effects by specifically inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptor, which is an integrin found on the surface of platelets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Orbofibanacetat ähneln, gehören:

- Abciximab

- Tirofiban

- Eptifibatid

- Roxifiban

Einzigartigkeit

Orbofibanacetat ist einzigartig in seiner oralen Bioverfügbarkeit und seiner spezifischen Hemmung des Glykoprotein-IIb/IIIa-Rezeptors. Im Gegensatz zu einigen anderen Glykoprotein-IIb/IIIa-Inhibitoren, die eine intravenöse Verabreichung erfordern, kann Orbofibanacetat oral verabreicht werden, was es für die Langzeittherapie bequemer macht .

Fazit

Orbofibanacetat ist eine wichtige Verbindung im Bereich der Herz-Kreislauf-Medizin aufgrund seiner starken antithrombozytären Aktivität und seiner oralen Bioverfügbarkeit

Biologische Aktivität

Orbofiban acetate is an orally active antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, primarily known for its role in inhibiting platelet aggregation. This compound has been the subject of extensive research due to its implications in treating acute coronary syndromes (ACS) and preventing thrombotic events.

Orbofiban functions by specifically inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a crucial step in thrombus formation during cardiovascular events. The mechanism involves blocking the conformational changes required for fibrinogen binding, thereby reducing platelet activation and aggregation .

Pharmacokinetics and Dosage

Research indicates that orbofiban is administered orally, with dosing regimens varying across clinical trials. A pivotal trial involved administering 50 mg of orbofiban twice daily, with some patients receiving a higher dose after an initial period. However, this approach led to concerning outcomes regarding mortality rates among patients with ACS .

Clinical Efficacy and Safety

Despite its pharmacological promise, orbofiban's clinical efficacy has been mixed. In a large-scale study involving over 10,000 patients, the fixed-dose regimen did not significantly reduce major cardiovascular events compared to placebo. Notably, there was an observed increase in mortality within certain treatment groups, leading to the premature termination of the trial .

Table 1: Summary of Clinical Trials Involving Orbofiban

Adverse Effects

The adverse effects associated with orbofiban include increased risks of major bleeding events. In trials, the incidence of bleeding was significantly higher among patients treated with orbofiban compared to those receiving placebo. Specifically, rates were reported at 2.0%, 3.7%, and 4.5% across different dosage groups .

Genetic Factors Influencing Efficacy

Recent studies have identified genetic factors that may influence patient responses to orbofiban. The presence of the GNB3 T allele was associated with a higher risk of bleeding among patients treated with orbofiban, suggesting that genetic screening could play a role in personalizing treatment for better safety outcomes .

Comparative Studies with Other Antagonists

Orbofiban's efficacy has been compared to both oral and intravenous GPIIb/IIIa inhibitors such as eptifibatide and tirofiban. In these studies, orbofiban demonstrated a lower potency in inhibiting platelet aggregation compared to its counterparts . The comparative effectiveness is crucial as it informs clinical decisions regarding the choice of antiplatelet therapy.

Eigenschaften

IUPAC Name |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4.C2H4O2/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;1-2(3)4/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHRWVBUJHJCLV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167544 | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163250-91-7 | |

| Record name | Orbofiban acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbofiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbofiban acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBOFIBAN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXH3TSO8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.